Cefazedone itself is derived from 7-amino cephalosporanic acid through various synthetic routes. Impurities like Cefazedone Impurity 4 can arise during these synthesis processes, particularly from side reactions or incomplete reactions involving intermediates. The specific pathways leading to the formation of Cefazedone Impurity 4 are often detailed in patents and scientific literature focused on the synthesis of cephalosporins .
Cefazedone Impurity 4 is classified as a chemical impurity within the broader category of pharmaceutical impurities. Its classification is based on its structural characteristics and its role in the synthesis of cefazedone. Impurities are typically categorized based on their origin (process-related or degradation-related) and their potential impact on drug safety and efficacy.
The synthesis of Cefazedone and its impurities involves several key steps, primarily focusing on controlling reaction conditions to minimize byproducts. Common methods include:
The synthetic route often involves multiple stages:
The molecular structure of Cefazedone Impurity 4 can be inferred from its relation to cefazedone, which features a beta-lactam ring typical of cephalosporins. The specific structural formula for Cefazedone Impurity 4 has not been universally defined but likely involves minor modifications to the cefazedone core structure.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are used to characterize impurities like Cefazedone Impurity 4, confirming structural integrity and purity levels.
Cefazedone Impurity 4 may form through several chemical reactions during the synthesis of cefazedone:
These reactions are often monitored using chromatographic techniques to ensure that impurity levels remain within acceptable limits for pharmaceutical applications. The use of gradient elution in high-performance liquid chromatography allows for effective separation and quantification of impurities .
While specific mechanisms for Cefazedone Impurity 4's action are less documented than those for cefazedone itself, impurities generally do not exhibit therapeutic effects but may influence pharmacokinetics or toxicity profiles.
Cefazedone Impurity 4 is likely to be a solid at room temperature, with properties that may vary based on its specific structure and formation conditions.
Chemical properties include:
Cefazedone Impurity 4 primarily serves as a subject of study within pharmaceutical chemistry for quality control purposes:
Cefazedone is a first-generation cephalosporin antibiotic characterized by broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its chemical structure comprises a β-lactam ring fused to a dihydrothiazine ring, substituted with a tetrazolylthiamethyl group at position 3 and a [(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino moiety at position 7 [4] [9]. Pharmacokinetically, cefazedone exhibits rapid intravenous absorption (C~max~ = 175.22 ± 36.28 mg/L after 2g dose), moderate distribution volume (16.06 ± 4.42 L), and short elimination half-life (1.52 ± 0.23 hours). Its bactericidal action depends on time above minimum inhibitory concentration (T > MIC), with clinical efficacy demonstrated in community-acquired pneumonia at 55.45 ± 8.12% T > MIC [9].
Table 1: Key Pharmacokinetic Parameters of Cefazedone Sodium
Parameter | Value (Mean ± SD) | Unit |
---|---|---|
C~max~ | 175.22 ± 36.28 | mg/L |
T~½~ | 1.52 ± 0.23 | hours |
AUC~(0–∞)~ | 280.51 ± 68.17 | mg·L⁻¹·h⁻¹ |
Volume of Distribution | 16.06 ± 4.42 | L |
Clearance | 7.37 ± 1.84 | L/h |
Process-related impurities in cephalosporins like cefazedone arise during synthesis, storage, or degradation and require stringent control due to potential impacts on drug safety and efficacy. Regulatory guidelines (ICH Q3A/B) mandate identification and quantification of impurities above 0.1% thresholds. Cefazedone Impurity 4 exemplifies a degradation product formed through:
Cefazedone Impurity 4 (CAS 70149-63-2) is systematically named as (6R,7R)-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its molecular formula is C~15~H~13~Cl~2~N~3~O~5~S (MW: 418.26 g/mol), though isomeric forms like C~15~H~13~Cl~2~N~3~O~6~S (MW: 434.25 g/mol) have been reported, suggesting possible hydroxymethyl variants [1] [3] [5]. Key structural features include:
Table 2: Physicochemical Properties of Cefazedone Impurity 4
Property | Specification | Source |
---|---|---|
CAS Number | 70149-63-2 | [1] |
Molecular Formula | C~15~H~13~Cl~2~N~3~O~5~S (primary) | [1] [3] |
C~15~H~13~Cl~2~N~3~O~6~S (isomeric variant) | [5] [8] | |
Molecular Weight | 418.26 g/mol (primary) | [1] [3] |
434.25 g/mol (variant) | [5] [8] | |
Purity Specifications | >95% (HPLC) | [1] [7] |
Key Synonyms | (6R,7R)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
Table 3: Comparison of Cefazedone-Related Impurities
Impurity Designation | Molecular Formula | Molecular Weight | CAS Number | Source |
---|---|---|---|---|
Cefazedone Impurity 4 | C~15~H~13~Cl~2~N~3~O~5~S | 418.26 | 70149-63-2 | [1] [7] |
Cefazedone Impurity 5 | C~15~H~11~Cl~2~N~3~O~6~S | 434.24 | 788106-07-0 | [7] |
Cefazedone Impurity 6 | C~17~H~15~Cl~2~N~3~O~7~S | 476.28 | 56187-36-1 | [7] |
Cefazedone Impurity 10 | C~10~H~10~Cl~2~N~2~O~2~ | 272.28 | 18884-65-6 | [7] |
7-ACA | C~8~H~10~N~2~O~4~S | 230.24 | 15690-38-7 | [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1